3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
Description
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (COOEt) group at the 3'-position and a 3-methoxyphenyl substituent at the 3-position of the propiophenone backbone. The compound’s structural features—a methoxy (electron-donating) group and a carboethoxy (electron-withdrawing ester)—render it unique in reactivity and applications compared to halogenated or hydroxylated analogs.
Properties
IUPAC Name |
ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-8-5-7-15(13-16)18(20)11-10-14-6-4-9-17(12-14)22-2/h4-9,12-13H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRKXICWYKHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644218 | |
| Record name | Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-56-6 | |
| Record name | Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Carboethoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
3’-Carboethoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is an organic compound classified as an aromatic ketone with the chemical formula and a molecular weight of 312.37 g/mol. It features a propiophenone backbone with carboethoxy and methoxyphenyl substituents. This compound is intended for research purposes, not for human therapeutic or veterinary applications.
Potential Applications
The precise biological activity of this compound is still being investigated; however, similar compounds have demonstrated potential in enzyme inhibition and receptor modulation. These activities suggest potential uses in drug development, especially for targeting specific biochemical pathways related to various diseases. Interaction studies are crucial to understand the biological implications of this compound. Preliminary studies suggest that it may interact with various enzymes or receptors, potentially modulating their activity. Further research is needed to fully elucidate these interactions and determine the compound's efficacy and safety profile in biological systems.
Synthetic Chemistry
The presence of both carboethoxy and methoxy groups allows for diverse reactivity patterns that can be exploited in synthetic chemistry.
Medicinal Chemistry
This compound's unique combination of functional groups may enhance its biological activity and applicability in medicinal chemistry.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Methoxypropiophenone | Lacks the carboethoxy group; simpler structure used in flavoring agents. | |
| Ethyl 4-(3-methoxyphenyl)-2-oxobutanoate | Contains a different ester functional group; used in pharmaceuticals. | |
| 4-Chlorophenyl-4'-carboethoxypropiophenone | Contains a chlorophenyl group; used in similar synthetic routes but exhibits different biological properties. |
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target proteins. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, emphasizing substituent effects on properties and reactivity:
Reactivity Insights
- α-Phenylselenation: Propiophenone derivatives with aromatic rings adjacent to carbonyl groups (e.g., acetophenone, propiophenone) show higher α-selenation yields (0.51–0.59 mmol) compared to aliphatic ketones (0.43 mmol for cyclohexanone) . The methoxy group’s electron-donating nature in the target compound may enhance nucleophilic attack at the α-carbon, but steric hindrance from the 3'-COOEt group could reduce yields compared to simpler analogs like 3-(3-methoxyphenyl)propiophenone.
- Catalytic Amination: Propiophenone derivatives exhibit low yields (~11–12%) in amination over Au/TiO₂ or Pd catalysts due to steric hindrance near the carbonyl group . The 3'-COOEt group in the target compound likely exacerbates this effect, further reducing yields compared to non-esterified analogs.
Physicochemical Properties
- Solubility: The carboethoxy group increases hydrophobicity compared to hydroxylated analogs (e.g., 3'-hydroxypropiophenone ), reducing water solubility but enhancing organic solvent compatibility.
- Thermal Stability : Halogenated analogs (e.g., 3'-chloro derivatives ) exhibit higher boiling points (~433°C) due to stronger intermolecular forces, whereas methoxy-substituted compounds have lower thermal stability.
Biological Activity
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is an organic compound classified as an aromatic ketone, with the chemical formula C16H18O3 and a molecular weight of 262.31 g/mol. Its structure features a propiophenone backbone with a carboethoxy group and a methoxyphenyl substituent, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is still under investigation, but preliminary studies suggest it may exhibit enzyme inhibition and receptor modulation. Such activities indicate potential applications in drug development, particularly targeting specific biochemical pathways related to various diseases. The compound's structural features allow it to interact with various enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds have shown promising biological activities, which can provide insights into the potential effects of this compound. Below is a comparison table highlighting some related compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Methoxypropiophenone | C11H12O2 | Lacks the carboethoxy group; simpler structure used in flavoring agents. |
| Ethyl 4-(3-methoxyphenyl)-2-oxobutanoate | C14H16O3 | Contains a different ester functional group; used in pharmaceuticals. |
| 4-Chlorophenyl-4'-carboethoxypropiophenone | C16H18ClO3 | Contains a chlorophenyl group; exhibits different biological properties. |
The specific combination of functional groups in this compound may enhance its biological activity compared to its counterparts, allowing for diverse reactivity patterns that can be exploited in synthetic chemistry.
Potential Applications
- Medicinal Chemistry : The compound may serve as a lead structure for developing new drugs targeting specific enzymes or receptors involved in disease processes.
- Organic Synthesis : Its unique structure allows for various synthetic pathways, making it useful in creating more complex organic molecules.
- Enzyme Inhibition Studies : Given its potential to inhibit certain enzymes, it could be valuable in research focused on enzyme kinetics and inhibition mechanisms.
Preliminary Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities, such as:
- Aromatase Inhibition : Compounds structurally related to this ketone have been shown to inhibit aromatase, an enzyme critical in estrogen synthesis, suggesting potential applications in treating hormone-dependent cancers .
- Receptor Binding Affinity : Studies have demonstrated that similar compounds possess high binding affinities for estrogen receptors (ER-α and ER-β), indicating their potential as selective estrogen receptor modulators (SERMs) .
Toxicological Profile
While the biological activity is still being explored, safety data indicate that compounds within this class may pose certain risks:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of a propionic acid precursor (e.g., 3-(3-methoxyphenyl)propionic acid) with ethyl chloroformate under basic conditions. Catalytic hydrogenation using palladium on charcoal (Pd/C) is effective for reducing unsaturated intermediates, as demonstrated in analogous syntheses . Optimize solvent choice (e.g., anhydrous THF or DCM) and temperature (40–60°C) to minimize side reactions like hydrolysis.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Isolate the product via column chromatography using hexane/ethyl acetate gradients.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm the presence of the carboethoxy group (δ ~4.2–4.4 ppm for -OCH2CH3) and methoxyphenyl protons (δ ~3.8 ppm for -OCH3) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) to ensure correct molecular weight.
- FT-IR : Identify ester carbonyl stretching (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store waste separately in labeled containers for professional disposal, as improper handling of aromatic esters can pose environmental risks .
- Ensure adequate ventilation to prevent inhalation of vapors during synthesis .
Advanced Research Questions
Q. How can reaction by-products be identified and minimized during synthesis?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed carboxylic acid derivatives) using reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase .
- Mechanistic insights : By-products may arise from incomplete esterification or oxidation of the methoxyphenyl group. Introduce inert atmospheres (N2/Ar) to suppress oxidation .
Q. What computational strategies predict the reactivity of this compound in further functionalization?
- Approach :
- Perform DFT calculations (e.g., Gaussian 16) to model electrophilic aromatic substitution at the methoxyphenyl ring. The methoxy group directs substituents to the para position, which can be validated via molecular electrostatic potential maps .
- Simulate transition states for ester hydrolysis to assess stability under varying pH conditions .
Q. How does the compound’s stereoelectronic profile influence its potential as a pharmaceutical intermediate?
- Analysis :
- Compare its logP (calculated via ChemDraw) and solubility with structurally similar compounds (e.g., 3,4',5-trimethoxy-3'-hydroxystilbene) to predict bioavailability .
- Evaluate metabolic stability using in vitro microsomal assays (e.g., rat liver microsomes) to identify susceptibility to esterase cleavage .
Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?
- Solutions :
- 2D NMR (COSY, HSQC, HMBC) : Correlate methoxyphenyl protons with adjacent carbons and confirm ester linkage connectivity .
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of substituents, though crystallization may require slow evaporation from ethanol/water mixtures .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?
- Resolution :
- Variability in yields (e.g., 50–80% for Pd/C hydrogenation) may stem from catalyst loading (5–10% w/w) or hydrogen pressure (1–3 atm). Systematically replicate conditions from peer-reviewed protocols .
- Cross-validate purity using orthogonal methods (e.g., melting point vs. DSC) to rule out solvent retention artifacts .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 43–45°C (lit.) | |
| logP (Calculated) | ChemDraw | ~3.2 | |
| Ester Carbonyl (IR) | FT-IR | 1740 cm⁻¹ | |
| Methoxy Proton (¹H NMR) | 400 MHz NMR | δ 3.8 ppm (s, 3H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
